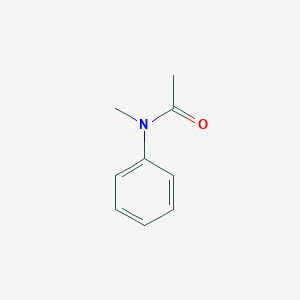

N-Methylacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)10(2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTGCJANOQOGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060373 | |

| Record name | Acetamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-10-2 | |

| Record name | N-Methylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MR085F8DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methylacetanilide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylacetanilide, a key organic compound with applications in chemical synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound and a derivative of acetanilide. Structurally, it consists of an acetamide group where the nitrogen atom is bonded to both a methyl group and a phenyl group.

The definitive IUPAC name for this compound is N-methyl-N-phenylacetamide .[1] It is also commonly known by several synonyms, including this compound, acetomethylanilide, and the former trade name Exalgin.[2]

Key Structural Identifiers:

-

CAS Number: 579-10-2[2]

-

Molecular Formula: C₉H₁₁NO[2]

-

SMILES: CC(=O)N(C)c1ccccc1

-

InChI Key: LMTGCJANOQOGPI-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its application in experimental research and industrial processes. The following table summarizes its key physicochemical data.

| Property | Value | Reference(s) |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 253 °C at 712 mmHg | [2] |

| Solubility | Soluble in boiling water, alcohol, chloroform, and ether. One gram dissolves in 60 ml of cold water. | [2] |

| pKa | 0.54 (Predicted) | [3] |

| Density | 1.0036 g/cm³ | |

| Refractive Index | 1.5760 |

Experimental Protocol: Synthesis of this compound

The most common and straightforward method for the laboratory preparation of this compound is through the N-acetylation of N-methylaniline using acetic anhydride.[2] The following protocol is adapted from the well-established procedure for the acetylation of aniline.[4]

Reaction:

C₆H₅NH(CH₃) + (CH₃CO)₂O → C₆H₅N(CH₃)COCH₃ + CH₃COOH

(N-methylaniline + Acetic Anhydride → this compound + Acetic Acid)

Materials and Reagents:

-

N-methylaniline (MW: 107.15 g/mol )

-

Acetic anhydride (MW: 102.09 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (CH₃COONa)

-

Deionized Water

-

Ethanol (95%) for recrystallization

-

Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

-

Stirring apparatus

-

Ice bath

Detailed Methodology:

-

Preparation of N-methylaniline Hydrochloride Solution: In a 250 mL Erlenmeyer flask, add 5.0 g (approx. 46.7 mmol) of N-methylaniline. To this, add 100 mL of deionized water. The N-methylaniline will be sparingly soluble.

-

While stirring, slowly add 4.0 mL of concentrated hydrochloric acid to the mixture. This will form the water-soluble N-methylaniline hydrochloride salt. Stir until the oil phase of N-methylaniline has completely dissolved.

-

Acetylation Reaction: In a separate beaker, measure out 5.5 mL (approx. 58.2 mmol) of acetic anhydride.

-

In another beaker, prepare a solution of 7.5 g of sodium acetate in 20 mL of deionized water.

-

Add the measured acetic anhydride to the stirred N-methylaniline hydrochloride solution. Immediately following this addition, pour in the sodium acetate solution.

-

A white precipitate of this compound should form rapidly. Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

-

Isolation of the Crude Product: Cool the reaction flask in an ice bath for at least 20 minutes to maximize precipitation.

-

Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts and impurities.

-

Purification by Recrystallization: Transfer the crude this compound to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If necessary, a small amount of hot water can be added to aid dissolution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry completely.

-

Characterization: The final product can be characterized by its melting point (expected: 102-104 °C) and spectroscopic methods such as IR and NMR spectroscopy.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for N-Methylacetanilide (CAS No. 579-10-2), a key intermediate in various synthetic processes. The document outlines standardized experimental protocols for the determination of these physical constants and presents the data in a clear, tabular format for ease of reference.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in further chemical syntheses. The following table summarizes the available data from various chemical data sources.

| Physical Property | Value | Conditions |

| Melting Point | 101-104 °C | Ambient Pressure |

| Boiling Point | 146 °C | 30 mmHg |

| 253 °C | 712 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination using a Capillary Method

This protocol describes the use of a melting point apparatus, such as a Mel-Temp or similar device, to determine the melting range of a solid sample.

Materials:

-

This compound (purified by recrystallization)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. If the crystals are large, they are finely powdered using a mortar and pestle.[1][2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a sample column of 2-3 mm is achieved.[1][3]

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on, and a heating rate is set.

-

Approximate Melting Point: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[3]

-

Accurate Melting Point: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.[3][4]

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4] For pure this compound, a sharp melting range of 1-2 °C is expected. A broader range can indicate the presence of impurities.[4]

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of liquid. As this compound is a solid at room temperature, it must first be melted.

Materials:

-

This compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube

-

Heat-resistant mineral oil or silicone oil

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube and gently heated until it melts.

-

Apparatus Assembly: A capillary tube, sealed at one end, is placed open-end-down into the molten this compound. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: The thermometer and test tube assembly are clamped so that they are immersed in the oil within the Thiele tube. The oil level should be above the sample in the test tube.[5]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[5][6] This design promotes convection currents that ensure uniform temperature distribution throughout the oil.[6]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[5][6]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][6] This indicates that the vapor pressure of the substance equals the atmospheric pressure.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of N-Methylacetanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylacetanilide (CAS No. 579-10-2), a key intermediate in various synthetic processes. Understanding its solubility profile is critical for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: this compound Solubility

The following tables summarize the known solubility of this compound in water and a range of common organic solvents. It is important to note that while qualitative data is available for several solvents, precise quantitative data with specified temperatures is limited in publicly accessible literature.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 25 | ~2.50 | [1][2] |

| Water | 100 (boiling) | 50 | [3] |

| Chloroform | Not Specified | ~66.7 | [3] |

| "Alcohol" (unspecified) | Not Specified | 50 | [3] |

| Diethyl Ether | Not Specified | 10 | [3] |

Note: The term "Alcohol" is not specified in the source material, which presents a significant limitation. It is presumed to refer to a common alcohol like ethanol or methanol.

Table 2: Qualitative Solubility Data for this compound

| Solvent | Solubility Description | Citation |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | |

| Benzene | Soluble (can be used for crystallization) | [1] |

| Petroleum Ether | Sparingly Soluble (can be used for crystallization) | [1] |

Experimental Protocols

Accurate determination of solubility is fundamental to chemical research and development. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Equilibrium Method)

This is a classic and reliable method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the evaporation dish with the filtrate to determine the mass of the solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated and the weight is constant, re-weigh the evaporation dish containing the dried this compound.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + solid) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is often faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz or suitable solvent-resistant cuvettes

-

This compound (high purity)

-

Solvent of interest (UV-grade)

-

Volumetric flasks and pipettes

-

Materials for equilibration (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

-

Sample Withdrawal and Dilution: After equilibration, filter an aliquot of the supernatant. Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility determination of this compound.

References

N-Methylacetanilide spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Methylacetanilide (CAS No: 579-10-2), a compound of interest in various chemical and pharmaceutical research domains. This document presents proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols and workflow visualizations to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.33 | m | Aromatic protons |

| 3.25 | s | N-CH₃ protons |

| 1.89 | s | COCH₃ protons |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 170.3 | C=O |

| 143.5 | C-N (Aromatic) |

| 129.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.9 | Aromatic CH |

| 37.1 | N-CH₃ |

| 22.4 | COCH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch |

| ~1660 | Strong | Amide C=O stretch (carbonyl) |

| ~1590, 1490 | Medium | Aromatic C=C stretch |

| ~1370 | Medium | C-N stretch |

| ~770, 690 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M - C₂H₂O]⁺ |

| 106 | High | [M - CH₃CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired over a spectral width of 0-10 ppm with a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm was used with a relaxation delay of 2 seconds and 1024 scans were averaged.

The acquired data for both nuclei were processed by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique.[1][2][3] Approximately 1-2 mg of finely ground this compound was intimately mixed with ~200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture was then transferred to a pellet die and compressed under high pressure (~8-10 tons) to form a transparent pellet.[1] The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane was prepared.[4] A 1 µL aliquot of this solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The carrier gas was helium at a constant flow rate. The oven temperature was programmed to start at a low temperature, followed by a ramp to a higher temperature to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

References

A Technical Guide to the Historical Synthesis of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of N-Methylacetanilide, a compound of interest for its past applications as an analgesic and its role as a precursor in various chemical syntheses. This document provides a detailed overview of the core synthetic pathways, complete with experimental protocols and quantitative data to facilitate comparison and understanding for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been approached through two primary routes: the methylation of acetanilide and the acetylation of N-methylaniline. These methods, while straightforward in principle, have evolved with the availability of different reagents and a deeper understanding of reaction mechanisms.

Methylation of Acetanilide

This approach involves the introduction of a methyl group onto the nitrogen atom of the acetanilide molecule. The general reaction is as follows:

Figure 1: General reaction for the methylation of acetanilide.

Early methods for this transformation utilized methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.[1]

A refined laboratory-scale synthesis involves the use of sodium hydride to deprotonate the acetanilide, forming a more nucleophilic amide anion, which then reacts with methyl iodide.[1]

Reagents:

-

Acetanilide: 0.675 g (0.005 mol)

-

Sodium Hydride (50% suspension in mineral oil): 0.26 g (0.0054 mol)

-

[13C]Methyl Iodide: 0.31 mL (0.005 mol)

-

Tetrahydrofuran (THF)

-

Benzene

-

Water

-

Ether

-

Methanol

-

Hexane

Procedure:

-

A suspension of sodium hydride (previously washed with benzene by decantation) in 10 mL of tetrahydrofuran is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

A solution of acetanilide in 5 mL of tetrahydrofuran is added to the sodium hydride suspension.

-

The mixture is stirred for 10 minutes.

-

A solution of [13C]methyl iodide in 2 mL of tetrahydrofuran is added over a period of 20 minutes.

-

The reaction mixture is then stirred at 20°C for 1 hour.

-

The solvent is evaporated.

-

The residue is suspended in water and extracted with ether.

-

The ether extract is dried and evaporated.

-

The crude product is purified by preparative thin-layer chromatography on Silica Gel 60 PF254 (Merck) using a mixture of chloroform, ethanol, and concentrated ammonia (100:5:0.5) as the developing solvent.

-

The zone corresponding to this compound is extracted with methanol.

-

The final product is purified by sublimation (90°C, 0.001 Torr) and crystallization from hexane.

Yield: 0.45 g (60%)

While specific historical protocols with detailed quantitative data are less readily available in modern databases, the principle involves the reaction of acetanilide with dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction proceeds via a similar nucleophilic substitution mechanism.

Acetylation of N-Methylaniline

This alternative route involves the introduction of an acetyl group to the nitrogen atom of N-methylaniline. The general reaction is as follows:

Figure 2: General reaction for the acetylation of N-methylaniline.

The most common historical method for this transformation is the reaction of N-methylaniline with acetic anhydride.[1]

Reagents:

-

N-Methylaniline

-

Acetic Anhydride

-

Water

General Procedure:

-

N-Methylaniline is dissolved in a suitable solvent (or used neat).

-

Acetic anhydride is added, often in a slight molar excess.

-

The reaction mixture is typically heated to facilitate the reaction.

-

After the reaction is complete, the mixture is cooled, and the product is isolated, often by precipitation upon addition of water.

-

The crude product can be purified by recrystallization.

A documented method reports the synthesis of this compound from N-methylaniline using a phosphorous-based reagent.[2]

Reagents:

-

N-Methylaniline: 0.05 mole

-

Phosphorous Diisopropyl Ester: 0.05 mole

Procedure:

The synthesis is carried out by reacting N-methylaniline with phosphorous diisopropyl ester. The specific reaction conditions (temperature, time, solvent) are not detailed in the available abstract, but the reported yield provides a valuable data point for comparison.

Yield: 53% (based on N-methylaniline)[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |

| Methylation | Acetanilide | Sodium Hydride, Methyl Iodide, THF | 1 hour | 20°C | 60% | [1] |

| Acetylation | N-Methylaniline | Phosphorous Diisopropyl Ester | Not Specified | Not Specified | 53% | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Methylation of Acetanilide Pathway

Diagram 1: Methylation of Acetanilide Synthetic Pathway.

Acetylation of N-Methylaniline Pathway

Diagram 2: Acetylation of N-Methylaniline Synthetic Pathway.

General Experimental Workflow

Diagram 3: General Laboratory Workflow for Synthesis.

References

Theoretical Insights into the Conformational Landscape of N-Methylacetanilide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylacetanilide (NMA) is a tertiary amide that serves as a fundamental structural motif in numerous pharmaceuticals and biologically active compounds. Its conformational flexibility, primarily governed by rotation around the amide C-N bond and the N-phenyl bond, is crucial for its interaction with biological targets and its overall physicochemical properties. This guide provides a detailed overview of the theoretical and computational studies that have elucidated the conformational preferences, rotational energy barriers, and stable geometries of this compound.

Core Conformational Features

Theoretical studies, predominantly employing Density Functional Theory (DFT), have established two key aspects of this compound's structure:

-

Amide Bond (C-N) Conformation: The amide bond in this compound shows a strong preference for the cis conformation. In this arrangement, the acetyl methyl group and the phenyl group are on the same side of the C-N bond axis. This preference is driven by steric hindrance; the alternative trans conformation would force the N-methyl and acetyl methyl groups into close proximity, resulting in significant steric repulsion.[1]

-

N-Phenyl Bond Rotation: Unlike simpler secondary amides like acetanilide, where the phenyl ring tends to be coplanar with the amide group to maximize conjugation, in this compound, the phenyl ring is significantly twisted out of the amide plane in its ground state. This rotation is a consequence of allylic strain between the N-methyl group and the ortho hydrogens of the phenyl ring, which overcomes the stabilizing effect of conjugation.[1]

Quantitative Conformational Analysis

Computational chemistry provides precise quantitative data on the energetics of different NMA conformers. The relative stability of the cis and trans isomers, along with the rotational barriers, are critical parameters.

Table 1: Relative Energies of cis vs. trans Conformers of this compound

The cis conformer is the energetically preferred state. The energy difference (ΔE) indicates how much less stable the trans conformer is.

| Computational Method | Basis Set | ΔE (trans - cis) (kcal/mol) | Reference |

| DFT (B3LYP) | 6-31G(d) | +3.87 | [2] |

| MP2 (single-point) | 6-311+G(d,p) | +3.39 | [2] |

Table 2: Rotational Barriers in this compound and Related Amides

The rotation around the amide C-N bond is a high-energy process due to its partial double-bond character. The rotation around the N-Phenyl bond has a much lower barrier, defining the molecule's dynamic flexibility.

| Rotation Axis | Molecule | Method | Barrier Height (kcal/mol) | Reference(s) |

| Amide C(O)-N | N-Methylformamide | Experimental | > 18 | [3] |

| Amide C(O)-N | Formamide | Calculated | 18.2 | |

| N-Aryl (Ph) | This compound | DFT (B3LYP) | ~4-6 (Estimated from PES) | [1] |

Theoretical & Computational Protocols

The data presented in this guide are derived from standardized computational chemistry protocols designed to explore molecular potential energy surfaces.

The primary method used is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

-

Functional: B3LYP is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][4]

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-31G() are commonly employed.[1][4][5] These sets describe the spatial distribution of electrons, with polarization functions ((d) or ( )) added to allow for more flexibility in describing chemical bonds. For higher accuracy, larger basis sets like 6-311++G(**) or cc-pVTZ are also used.[4][5]

The optimization process involves finding the coordinates of all atoms that correspond to a local minimum on the potential energy surface. This is achieved using algorithms that iteratively adjust the geometry to reduce the calculated energy and forces on the atoms.

To determine rotational barriers, a relaxed Potential Energy Surface (PES) scan is performed.[1]

-

Define Reaction Coordinate: A specific dihedral angle (e.g., C-C-N-C for N-Phenyl rotation) is chosen as the reaction coordinate.

-

Constrained Optimization: This dihedral angle is fixed at a series of values (e.g., in 5° or 10° increments). At each step, the rest of the molecule's geometry is optimized to find the lowest possible energy for that constrained conformation.[1]

-

Plot Energy Profile: The resulting energy is plotted against the dihedral angle. The difference between the highest energy point (the transition state) and the lowest energy point (the ground state) on this profile defines the rotational energy barrier.

Visualizations of Theoretical Workflows and Conformations

The following diagrams illustrate the logical processes and structural relationships discussed.

Caption: A typical workflow for the theoretical study of molecular conformation.

Caption: Potential energy surface for rotation around the N-Phenyl bond in NMA.

Conclusion

Theoretical studies provide indispensable insights into the conformational landscape of this compound. The clear energetic preference for a cis-amide conformation, combined with a non-planar, twisted orientation of the phenyl ring, defines its ground state. This structural arrangement is a compromise between minimizing steric repulsion and maintaining some degree of electronic conjugation. The high rotational barrier of the amide C-N bond imparts rigidity to the core amide structure, while the lower barrier to N-phenyl rotation allows for significant conformational dynamism. This detailed understanding is vital for professionals in drug development, as these conformational subtleties can dictate molecular recognition and biological activity.

References

An In-depth Technical Guide on the Reaction Kinetics and Mechanism of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetanilide, a tertiary amide, serves as a crucial intermediate in organic synthesis and possesses noteworthy biological activities. A thorough understanding of its reaction kinetics and underlying mechanisms is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the synthesis, hydrolysis, and nitration of this compound, focusing on the kinetic and mechanistic aspects of these transformations. While quantitative kinetic data for this compound is limited in the readily available literature, this guide summarizes the known mechanistic pathways and presents kinetic data for structurally related compounds to offer valuable insights. Detailed experimental protocols for key transformations and kinetic analyses are also provided to facilitate further research in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the N-alkylation of acetanilide or the acylation of N-methylaniline.

Synthesis via N-Alkylation of Acetanilide (Microwave-Assisted)

A rapid and efficient method for the synthesis of this compound involves the microwave-assisted N-alkylation of acetanilide. This approach offers advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.[1]

Experimental Protocol: [1]

-

In a 50 ml beaker, combine acetanilide (5.0 mmol), sodium hydroxide (20 mmol), 5 ml of an alcohol (e.g., ethanol), and a catalytic amount of tetrabutylammonium hydrogen sulphate (0.50 mmol).

-

Stir the mixture for a few seconds and irradiate it in a microwave oven at 600 Watts for approximately 40 seconds to form the acetanilide salt.

-

Cool the mixture to room temperature.

-

Add an alkyl halide (e.g., methyl iodide, 7.5 mmol) to the resulting mixture.

-

Irradiate the mixture again in the microwave oven at 600 Watts for 122 to 145 seconds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with benzene (20 ml) and wash with 2N hydrochloric acid (2 x 25 ml) and water to remove unreacted salt.

-

Dry the organic layer over anhydrous sodium sulphate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by crystallization from ethanol.

Synthesis via Acylation of N-Methylaniline

A traditional and widely used method for the synthesis of this compound is the acylation of N-methylaniline with acetic anhydride.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylaniline in a suitable solvent such as acetic acid or dichloromethane.

-

Slowly add a stoichiometric amount of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically 1-3 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Reaction Kinetics and Mechanism

The synthesis of this compound via acylation of N-methylaniline follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid to yield the final product, this compound.

Diagram: Synthesis of this compound via Acylation

Caption: Synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound, the cleavage of the amide bond to yield N-methylaniline and acetic acid, can be catalyzed by either acid or base. The mechanism and kinetics of amide hydrolysis are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of amides is believed to proceed through an A-2 or A-1 mechanism, depending on the acid concentration. For substituted acetanilides, studies have shown a transition from an A-2 mechanism in lower acid concentrations to an A-1 mechanism in highly concentrated acids.

Mechanism:

The acid-catalyzed hydrolysis of this compound likely involves the following steps:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

-

Elimination of N-methylaniline: The C-N bond breaks, and the leaving group, N-methylaniline, departs.

-

Deprotonation: The protonated carboxylic acid is deprotonated to yield acetic acid.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of amides occurs via a nucleophilic acyl substitution mechanism involving the direct attack of a hydroxide ion on the carbonyl carbon.

Mechanism:

-

Nucleophilic attack of hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

-

Elimination of the N-methylanilide anion: The tetrahedral intermediate collapses, and the N-methylanilide anion is expelled as the leaving group. This is generally the rate-determining step.

-

Protonation of the anion: The N-methylanilide anion is a strong base and is immediately protonated by the solvent (water) to form N-methylaniline.

Reaction Kinetics

The kinetics of hydrolysis for this compound have not been extensively reported. However, studies on the alkaline hydrolysis of a series of para-substituted acetanilides provide valuable insights. The reaction is generally second order, first order in both the amide and the hydroxide ion.

Table 1: Rate Constants for the Alkaline Hydrolysis of para-Substituted Acetanilides at 25°C

| Substituent (R) | Rate Constant (k) / M⁻¹s⁻¹ |

| H | Data not available for this compound |

| CH₃ | Data not available for this compound |

| OCH₃ | Data not available for this compound |

| NH₂ | Data not available for this compound |

| CHO | Data not available for this compound |

| COCH₃ | Data not available for this compound |

| NO₂ | Data not available for this compound |

Note: The table is a template. Specific quantitative data for this compound was not found in the search results. The data for other acetanilides would be populated here if available to show trends.

Experimental Protocol for Kinetic Study of Amide Hydrolysis:

-

Prepare stock solutions of this compound and the acid or base catalyst of known concentrations.

-

Thermostat the solutions to the desired reaction temperature.

-

Initiate the reaction by mixing the reactant solutions.

-

Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals and quenching the reaction (e.g., by neutralization).

-

Analyze the concentration of the remaining this compound or the formed product (e.g., N-methylaniline) using a suitable analytical technique such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Determine the rate constants by plotting the concentration data against time according to the appropriate integrated rate law.

Diagram: Hydrolysis of this compound

Caption: Acid and Base-Catalyzed Hydrolysis.

Nitration of this compound

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The N-methylacetamido group is an activating and ortho, para-directing group.

Reaction Conditions and Regioselectivity

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The reaction primarily yields the para-nitro derivative (4-nitro-N-methylacetanilide), with the ortho-isomer being a minor product. The ortho/para ratio is approximately 1:6.[3] When acetyl nitrate is used as the nitrating agent, 4-nitro-N-methylacetanilide is the major product with no ortho-isomer detected.[3]

Reaction Mechanism

The mechanism of nitration involves the following steps:

-

Formation of the nitronium ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic attack: The π-electron system of the benzene ring of this compound attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Reaction Kinetics

The nitration of aromatic compounds generally follows second-order kinetics, being first order in the aromatic substrate and first order in the nitrating agent.

Experimental Protocol for Nitration and Product Analysis:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

-

Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of this compound while maintaining a low temperature (0-10 °C).

-

After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization.

-

The ortho/para isomer ratio can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram: Nitration of this compound

Caption: Electrophilic Nitration of this compound.

Conclusion

This technical guide has provided a detailed overview of the reaction kinetics and mechanisms associated with the synthesis, hydrolysis, and nitration of this compound. While specific quantitative kinetic data for this compound remains an area for further investigation, the established mechanisms and data from related compounds offer a solid foundation for understanding its chemical behavior. The provided experimental protocols serve as a practical starting point for researchers aiming to explore the reactivity of this important molecule in greater detail. Further studies focusing on the determination of rate constants, activation energies, and the influence of various reaction parameters will be invaluable for the broader scientific and industrial communities.

References

- 1. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to the Discovery and Original Applications of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetanilide, a synthetic compound that emerged in the late 19th century, holds a significant place in the history of pharmacology as one of the early synthetic analgesics and antipyretics. Marketed under trade names such as Exalgin and Methylantifebrin, it represented a notable advancement in pain and fever management before the advent of modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and original applications of this compound, with a focus on the historical experimental protocols and quantitative data available from its early period of use. It also delves into its proposed mechanism of action and its unexpected role in the development of a key organic reaction.

Discovery and Historical Context

This compound, or N-methyl-N-phenylacetamide, was first investigated during a period of intense exploration into the medicinal properties of synthetic organic compounds in the late 19th and early 20th centuries.[1] It was introduced as an analgesic and antipyretic, offering an alternative to existing remedies.[1] The development of this compound followed the discovery of the antipyretic properties of acetanilide in 1886, which, despite its efficacy, exhibited toxic side effects such as cyanosis.[2][3][4] this compound was part of a broader effort to synthesize aniline derivatives with improved therapeutic profiles.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Melting Point | 101-104 °C |

| Boiling Point | 253 °C at 712 mmHg |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. One gram dissolves in 60 ml of water and 2 ml of boiling water. |

| Appearance | White to off-white crystalline solid |

| Beilstein Reference | 4-12-00-00378 |

Original Synthesis

The primary methods for the synthesis of this compound during its early period of use involved two main routes: the methylation of acetanilide and the acetylation of N-methylaniline.

Experimental Protocol: Methylation of Acetanilide

This method involves the introduction of a methyl group to the nitrogen atom of acetanilide. Early synthetic approaches utilized methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1]

Reaction:

C₆H₅NH(COCH₃) + CH₃I + Base → C₆H₅N(CH₃)(COCH₃) + Base·HI

Materials:

-

Acetanilide

-

Methyl Iodide

-

Sodium ethoxide (or other suitable base)

-

Ethanol (solvent)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Acetanilide is added to the ethanolic solution of sodium ethoxide and the mixture is heated under reflux to form the sodium salt of acetanilide.

-

Methyl iodide is then added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for several hours to ensure complete methylation.

-

After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or petroleum ether, to yield purified this compound.

Experimental Protocol: Acetylation of N-Methylaniline

This alternative route involves the acetylation of N-methylaniline using an acetylating agent like acetic anhydride or acetyl chloride.

Reaction:

C₆H₅NH(CH₃) + (CH₃CO)₂O → C₆H₅N(CH₃)(COCH₃) + CH₃COOH

Materials:

-

N-Methylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

Procedure:

-

N-Methylaniline is dissolved in glacial acetic acid (or used neat).

-

Acetic anhydride is added slowly to the solution of N-methylaniline, often with cooling to control the exothermic reaction.

-

The mixture is then heated, for instance, on a water bath, for a period to drive the reaction to completion.

-

The reaction mixture is cooled and then poured into cold water to precipitate the this compound.

-

The precipitate is collected by filtration, washed thoroughly with water to remove acetic acid and any unreacted starting materials.

-

The crude this compound is then purified by recrystallization from a suitable solvent.

Original Applications and Pharmacological Actions

This compound was primarily used for its analgesic and antipyretic properties.

Analgesic and Antipyretic Effects

Marketed as "Exalgin," it was administered for the relief of pain and reduction of fever. Early pharmacological studies demonstrated its effectiveness, though it was also associated with toxic effects, particularly at higher doses.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of this compound are attributed to its ability to inhibit the synthesis of prostaglandins.[6] This is achieved by blocking the action of the cyclooxygenase (COX) enzyme, which is a key catalyst in the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are lipid compounds that are involved in signaling pain and inducing fever.

References

- 1. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 3. article.imrpress.com [article.imrpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Unveiling the Solid State: A Technical Guide to N-Methylacetanilide Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of N-Methylacetanilide, a compound of interest in pharmaceutical and chemical research. While a complete, publicly available crystal structure of this compound is not readily accessible, this document leverages the detailed crystallographic data of its close structural analog, Acetanilide, to illustrate the principles and methodologies of crystal structure determination. This guide offers a comprehensive overview of the experimental protocols involved and presents key structural parameters in a clear, tabular format for easy reference and comparison.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and other crucial geometric parameters. This information is fundamental to understanding a molecule's physical and chemical properties, its potential interactions with other molecules, and its behavior in a solid-state formulation.

This compound, a derivative of acetanilide, is known to crystallize in an orthorhombic system. Understanding its crystal packing and molecular conformation is vital for applications in drug development, where solid-state properties can significantly influence bioavailability, stability, and manufacturability.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal XRD follows a well-defined workflow, from crystal growth to data analysis and structure refinement. The following protocol is a representative example for a small organic molecule like Acetanilide, which is highly relevant for the study of this compound.

Crystallization

High-quality single crystals are a prerequisite for successful XRD analysis. For small organic molecules, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and leading to crystal growth.

For Acetanilide, suitable crystals have been grown by vacuum sublimation.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[2]

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through all possible orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.[3]

The quality of the final structure is assessed by various metrics, including the R-factor, which indicates the level of agreement between the experimental data and the crystallographic model.

Crystallographic Data of Acetanilide (A Structural Analog)

The following tables summarize the crystallographic data for Acetanilide, as determined by X-ray diffraction. This data provides a valuable reference for understanding the expected structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for Acetanilide

| Parameter | Value (Brown & Corbridge, 1954)[4] | Value (Wasserman et al., 1985)[2] |

| Empirical formula | C₈H₉NO | C₈H₉NO |

| Formula weight | 135.16 g/mol | 135.2 g/mol |

| Temperature | Room Temperature | 113 K |

| Wavelength | Not specified | 0.71069 Å |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | Pbca | Pbca |

| Unit cell dimensions | ||

| a | 19.640 Å | 19.509(11) Å |

| b | 9.483 Å | 9.364(8) Å |

| c | 7.979 Å | 7.778(10) Å |

| α, β, γ | 90° | 90° |

| Volume | 1485.8 ų | 1421.0 ų |

| Z | 8 | 8 |

| Density (calculated) | 1.207 g/cm³ | 1.264 g/cm³ |

| Final R indices | Not specified | R = 0.033 for 1301 observed reflections |

Table 2: Selected Bond Lengths and Angles for Acetanilide (at 113 K)[2]

| Bond/Angle | Length (Å) / Angle (°) |

| C-O | 1.234(2) |

| N-C(carbonyl) | 1.353(2) |

| N-C(phenyl) | 1.425(2) |

| C(carbonyl)-C(methyl) | 1.498(3) |

| Angles | |

| O-C-N | 124.0(2) |

| O-C-C(methyl) | 121.5(2) |

| N-C-C(methyl) | 114.5(2) |

| C(carbonyl)-N-C(phenyl) | 129.2(2) |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for crystal structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Methylacetanilide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established experimental protocols for determining these properties, based on methodologies applied to structurally similar organic compounds.

Quantitative Thermodynamic Data

The following table summarizes the available and predicted thermodynamic properties of this compound. It is important to note that experimentally determined values for several key thermodynamic parameters are not readily found in the literature. In such cases, the table indicates where data is currently unavailable.

| Property | Symbol | Value | Units | Notes |

| Molar Mass | M | 149.19 | g/mol | |

| Melting Point | Tm | 101-104 | °C | |

| Boiling Point | Tb | 253 at 712 mmHg | °C | |

| 146 at 30 mmHg | °C | |||

| Standard Enthalpy of Formation (Solid) | ΔHf°(s) | Data not available | kJ/mol | |

| Standard Molar Entropy (Solid) | S°(s) | Data not available | J/(mol·K) | |

| Specific Heat Capacity (Solid) | cp(s) | Data not available | J/(g·K) | |

| Vapor Pressure | Pvap | 0.1 ± 0.4 at 25°C | mmHg | Predicted |

Experimental Protocols for Thermodynamic Property Determination

This section details the experimental methodologies that can be employed to determine the key thermodynamic properties of this compound. The protocols are based on established techniques for solid organic compounds.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Procedure:

-

Sample Preparation: A pellet of high-purity this compound (approximately 1 g) is pressed and accurately weighed.

-

Calorimeter Calibration: The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system.

-

Bomb Preparation: The this compound pellet is placed in a crucible within the bomb. A known mass of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is placed in the calorimeter, and the sample is ignited. The temperature change of the water in the calorimeter is recorded with high precision.

-

Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and for the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry

The heat capacity of this compound as a function of temperature can be determined using an adiabatic calorimeter. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Procedure:

-

Sample Preparation: A known mass of crystalline this compound is sealed in a sample container.

-

Calorimeter Setup: The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated over a range of temperatures.

-

Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the energy input and the temperature change.

-

Calculation of Standard Molar Entropy: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, accounting for the entropies of any phase transitions.

Determination of Vapor Pressure by the Knudsen Effusion Method

The vapor pressure of solid this compound can be measured using the Knudsen effusion method, which is suitable for substances with low volatility.

Experimental Procedure:

-

Sample Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Effusion: The sample effuses through the orifice into the vacuum. The rate of mass loss is measured over time using a sensitive microbalance.

-

Data Collection: The rate of mass loss is determined at several different temperatures.

-

Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.

An In-Depth Technical Guide to the Safety and Toxicity of N-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetanilide (CAS No. 579-10-2), a substituted aromatic amide, has historical use as an analgesic and antipyretic.[1] While its therapeutic applications have largely been superseded, understanding its safety and toxicity profile remains crucial for researchers and drug development professionals who may encounter it as an intermediate, a metabolite of other compounds, or a scaffold for new molecular entities. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic pathways of its toxicological effects.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 579-10-2 | [2] |

| Molecular Formula | C9H11NO | [2] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 101 °C | [4] |

| Boiling Point | 146 °C / 30 mmHg | [4] |

| Water Solubility | 24.96 g/L (25 °C) | [2] |

Non-Clinical Toxicity Data

Acute Toxicity

This compound is classified as "Toxic if swallowed" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, falling into Acute Toxicity Category 3 for the oral route.[2][3] It is also reported to be a poison by ingestion and intraperitoneal routes.[2]

| Species | Route of Administration | Endpoint | Value | Observed Effects | Reference |

| Mouse | Oral | LD50 | 155 mg/kg | Behavioral: Convulsions or effect on seizure threshold | [2] |

| Mouse | Intraperitoneal | LDLo | 125 mg/kg | Behavioral: Convulsions or effect on seizure threshold; Lungs, Thorax, or Respiration: Dyspnea; Gastrointestinal: Changes in structure or function of salivary glands | [2] |

Irritation and Sensitization

This compound is irritating to the eyes, respiratory system, and skin.[2]

Repeated-Dose Toxicity

Genotoxicity

Genotoxicity data for this compound is available from the JECDB, which lists a bacterial reverse mutation test (Ames test) and an in vitro mammalian chromosome aberration test.[5] The results of these studies are crucial for assessing the mutagenic and clastogenic potential of the compound. For the related compound N-methylacetamide, the weight of evidence from available in vitro and in vivo genotoxicity studies suggests it is not genotoxic.[7]

Carcinogenicity

No specific carcinogenicity studies for this compound were identified in the available literature. The National Toxicology Program (NTP) has conducted numerous carcinogenesis studies on various chemicals, but this compound does not appear to be among them based on the searched records.[8][9] For the related compound N-methylacetamide, it is not expected to be carcinogenic based on dermal and inhalation studies in rodents.[7]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. For the related compound N-methylacetamide, it is classified as hazardous (Category 2 substance toxic to reproduction) with the risk phrase 'May cause harm to the unborn child'.[7]

Mechanism of Action and Toxicological Pathways

This compound is reported to be an inhibitor of prostaglandin synthesis, which is likely due to its ability to inhibit the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins.[10] Additionally, it has been shown to have a dose-dependent inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α) in mice with inflammatory diseases.[10]

Cyclooxygenase (COX) Inhibition Pathway

TNF-α Release Inhibition

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

A common method for determining the oral LD50 is the Up-and-Down Procedure (OECD Test Guideline 425).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test (OECD Test Guideline 471) is a widely used method to assess the mutagenic potential of a chemical.

In Vitro Mammalian Chromosome Aberration Test

This test (OECD Test Guideline 473) evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Conclusion

References

- 1. This compound | 579-10-2 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C9H11NO | CID 11364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 579-10-2 [m.chemicalbook.com]

- 5. Contents - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. NTP Technical Reports - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cymitquimica.com [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-methylacetanilide, a compound of interest in pharmaceutical research and organic synthesis. The following sections outline the chemical properties of the involved reagents, a step-by-step experimental protocol for the synthesis and purification, and important safety considerations.

Data Presentation

A summary of the key quantitative data for the reactants and the product is presented in Table 1. This information is crucial for calculating stoichiometry, understanding the physical properties of the compounds, and planning the experimental procedure.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| N-methylaniline | C₇H₉N | 107.15 | 196-197 | -57 | 0.989[1] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140[2] | -73[2] | 1.082[2] |

| This compound | C₉H₁₁NO | 149.19 | 253 (at 712 mmHg)[3] | 102-104[3] | ~1.004 |

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound from N-methylaniline via acetylation with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: N-Acetylation of N-methylaniline

The synthesis proceeds through the nucleophilic attack of the nitrogen atom of N-methylaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental process involves the reaction setup, the synthesis itself, followed by product isolation and purification.

Caption: Experimental workflow for this compound synthesis.

Materials and Equipment

-

N-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Erlenmeyer flask

-

Büchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

-